Neuroprotective Potency: (R)-1-Aminoindan vs (S)-1-Aminoindan in Amyloid-β Protein Aggregation Inhibition
In comparative neuroprotection studies, (R)-1-aminoindan demonstrates markedly superior activity relative to its (S)-enantiomer in inhibiting amyloid-β protein aggregation, a key pathological hallmark of Alzheimer's disease. Molecular docking analysis and in vitro aggregation assays reveal that (R)-1-aminoindan binds more effectively to amyloid protein fibrils and prevents neuronal death . This stereospecific activity underscores that the (R)-configuration is essential for the observed neuroprotective phenotype; the racemate or (S)-enantiomer cannot be substituted without loss of this functional advantage.
| Evidence Dimension | Inhibition of amyloid-β protein aggregation and neuroprotection |
|---|---|
| Target Compound Data | (R)-1-aminoindan: More active enantiomer with enhanced binding to amyloid fibrils and greater neuroprotection |
| Comparator Or Baseline | (S)-1-aminoindan: Less active enantiomer with reduced amyloid aggregation inhibition |
| Quantified Difference | (R)-enantiomer appears more active than (S)-enantiomer in inhibiting amyloid protein aggregation and preventing neuronal death (relative potency difference observed via molecular docking analysis) |
| Conditions | In vitro amyloid-β aggregation assays; molecular docking analysis of enantiomer binding to amyloid protein |
Why This Matters
For laboratories developing amyloid-β aggregation inhibitors or studying neuroprotective mechanisms in Alzheimer's disease models, selection of the (R)-enantiomer is critical for obtaining biologically relevant activity; use of the (S)-enantiomer or racemate would yield attenuated or confounding neuroprotective signals.
